molecular formula C12H15N3O3 B11832890 Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate

Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate

Cat. No.: B11832890
M. Wt: 249.27 g/mol
InChI Key: OKWGRNVMIZBILF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a phenylacetyl hydrazinylidene moiety. Its molecular formula is C12H15N3O3, and it is known for its potential reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate typically involves the reaction of ethyl 2-aminoacetate with phenylacetyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The amino and hydrazinylidene groups can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or hydrazines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of various organic molecules and heterocycles. Its unique structure allows for the creation of complex molecular architectures.

    Biology: In biological research, the compound is studied for its potential biological activity and interactions with biomolecules. It may serve as a precursor for the synthesis of bioactive compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a lead compound in drug discovery and development. Its interactions with biological targets are of particular interest.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use. Detailed studies are conducted to elucidate the compound’s mechanism of action and its effects on biological systems.

Comparison with Similar Compounds

Ethyl 2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate can be compared with other similar compounds, such as:

    Ethyl 2-amino-2-phenylacetate: This compound lacks the hydrazinylidene group and has different reactivity and applications.

    Phenylacetyl hydrazine: This compound contains the phenylacetyl hydrazine moiety but lacks the ethyl ester group, resulting in different chemical properties.

    Ethyl 2-[(2-phenylacetyl)amino]acetate: This compound has a similar structure but with an amino group instead of the hydrazinylidene group, leading to different reactivity and applications.

Properties

Molecular Formula

C12H15N3O3

Molecular Weight

249.27 g/mol

IUPAC Name

ethyl (2E)-2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate

InChI

InChI=1S/C12H15N3O3/c1-2-18-12(17)11(13)15-14-10(16)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,13,15)(H,14,16)

InChI Key

OKWGRNVMIZBILF-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC(=O)CC1=CC=CC=C1)/N

Canonical SMILES

CCOC(=O)C(=NNC(=O)CC1=CC=CC=C1)N

Origin of Product

United States

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